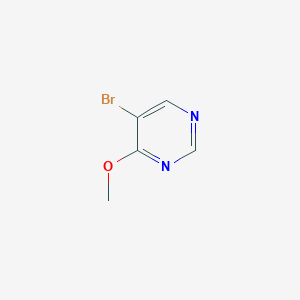

5-Bromo-4-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTJMKOJYGIIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483344 | |

| Record name | 5-Bromo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-85-1 | |

| Record name | 5-Bromo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-4-methoxypyrimidine: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Importance of 5-Bromo-4-methoxypyrimidine in Modern Drug Discovery

This compound, identified by its CAS number 4319-85-1, is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its strategic arrangement of a reactive bromine atom and a methoxy group on the pyrimidine core provides a powerful platform for the synthesis of complex molecular architectures.[2] The pyrimidine scaffold itself is a privileged structure in drug design, forming the backbone of numerous therapeutic agents due to its ability to mimic the nucleobases of DNA and RNA.[3][4][5] This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, synthesis, and key chemical transformations. It is intended to serve as a practical resource for researchers and scientists engaged in the development of novel therapeutics and functional materials.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring laboratory safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4319-85-1 | [6] |

| Molecular Formula | C5H5BrN2O | [6] |

| Molecular Weight | 189.01 g/mol | [6] |

| Appearance | White to yellow solid | |

| Melting Point | 72-74 °C | [7] |

| Boiling Point | 243.5 ± 20.0 °C (Predicted) | [7] |

| Density | 1.628 ± 0.06 g/cm3 (Predicted) | [7] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. | [8] |

| Storage | Sealed in dry, room temperature conditions. | [9][10] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood.[12] For detailed safety information, consult the Safety Data Sheet (SDS) before use.[9]

Synthesis of the Pyrimidine Core

The construction of the functionalized pyrimidine ring is a cornerstone of organic synthesis, with numerous methods developed to achieve this goal.[13] While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and commonly employed strategy involves the functionalization of a pre-existing pyrimidine ring system.

A general approach often starts with a more readily available pyrimidine derivative, such as 5-bromouracil, which can then undergo a series of transformations including chlorination followed by methoxylation to yield the target compound.[14] The pyrimidine ring itself can be synthesized through various condensation reactions, a classic example being the reaction of a 1,3-dicarbonyl compound with an amidine.[13]

Key Chemical Transformations: A Gateway to Molecular Diversity

The true utility of this compound lies in its capacity for selective functionalization. The bromine atom at the C5 position is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[8]

The Suzuki-Miyaura coupling is a highly versatile method for creating C-C bonds between the pyrimidine scaffold and various aryl or heteroaryl boronic acids or esters.[8][15] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[15]

Illustrative Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol (General Guidance):

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[16]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor its progress by TLC or LC-MS.[16]

-

Work-up: Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).[8]

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.[8][16]

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, enabling the synthesis of arylamines.[12][17] This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for introducing diverse amine functionalities.[17]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[18]

Step-by-Step Protocol (General Guidance):

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).[18]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[12]

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.) and the amine (1.2 equiv.).[18]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[12][18]

-

Reaction Execution: Heat the mixture to 100-110 °C and monitor the reaction's progress by TLC or LC-MS.[18]

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.[18]

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[18]

The Stille coupling reaction provides another effective method for C-C bond formation, utilizing organostannane reagents.[16][19] These reagents are often stable to air and moisture, offering practical advantages in a laboratory setting.[19]

Step-by-Step Protocol (General Guidance):

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[16]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMF.[16]

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with stirring, monitoring the progress by TLC or LC-MS.[16]

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove palladium residues.[16]

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.[16]

Applications in Medicinal Chemistry

The pyrimidine core is a recurring motif in a vast number of biologically active compounds, and this compound serves as a key intermediate in the synthesis of many such molecules.[3][4][5] Its derivatives have shown promise in a range of therapeutic areas.

-

Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells. Furthermore, substituted pyrimidines are known to inhibit various protein kinases that are often dysregulated in cancer.

-

Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[4] These compounds can target essential microbial enzymes or disrupt the synthesis of vital cellular components.

-

Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy, particularly against viruses like HIV and herpes.[3][4]

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.[2][4]

The ability to selectively functionalize this compound through the reactions described above allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery.

Conclusion

This compound is a high-value building block for synthetic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular targets. This guide has provided a comprehensive overview of its properties, handling, and key chemical transformations, offering a foundation for its effective application in the laboratory. As the demand for novel and more effective therapeutic agents continues to grow, the strategic use of such versatile intermediates will remain a critical component of successful drug discovery programs.

References

- An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7WJC-kvc4RCud7gFjmmgsV-rWg792fDdhJDry55xATg6CtD1wKAZbtAE1QyPaM7ezkZxWDrtergaqAoQgSGqwuUePeILXLY_KgXFlkLeNIK7sairiq1VRgOQPtAMblG_zgCWK0Z4q2kyo3nIx2juudQ-d1wtIVypQtKQ7k2gepBj451iZkj71hu7pZPBy4QtRSB4uxR_aGzSXFBx5OpKm063YCj57CcE94Zfd1PlkFRtvW_PIPO4ji7siY-sJiyn616yNpg==)

- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj3-9hYzPLJw5eUYnZmBjiKFaMwa0RrVqPhirAPxKuvO95g-y1Nyi8hRo5W8jmEL7a0lppQapF1d9D1gxRTT-zyDpUTjM1LWJk1asSyA3yUBjxyW1DbURnbLiQ681g0rb7oOqMjEIEXY3M1HTNA7777C_m1CAKVdWzi_HHLQwDuaKPYprC3W8IEp-vAKTo2zgt6dhogQhOUZqYpfKid44pxPBifMnqTNc_d7jrCqzzcJfvwLXnl6E=)

- (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article - ResearchGate. (URL: https://www.researchgate.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIslY-fDn8-9czRXWTGs-1SI85fkrN5c60hqVCt1rHjwPwEPRhao4rx1S64dEoY4DNSP6d5xW7-bPnIgCAEGFPHgZorJJV1tRKw9BbqqBvrETtwoZ9SsBlc1Id80L_fw0ctbGqmZYFycuAjQVMr373zRANneU47ooKp0pWyw4RvJPiHM2e7AMwMdr4gjcVb2S3h20d8D9dmP3M145dYGrCahumG_6IeTAEHsAvkGmyvPqPyPqhGY1tV0XzXaj0oe6h_j29zMhR)

- An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwgOlulRs-f0-XJWRlKYhcrEqYFQdb9PY5Hjflvx-62lG6YxmeGBkX2BgPywa3pcTbUQrz7JRkbEKGUgcdA82mJWB0Z__RLLucsUU4hdfwtP86sNgu85zKmteyMyRU5nK_0PFZ7YG__aCqTn1La22MagZHwYqqgYn7U-XO91F_UXl2Izly1hkv13XDuZbZeR_qhzVwOzOi8vy5aADjnMYxegubv2cVUDpyl_l9bdEIO_2hUIw=)

- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcR_TGDIfMoE2oBTOvZBjWlESB8Os9RnGB-6VWwYTFEuCVc-y8RWA78OdE-m7TPrU_MXyW1Oa4Mj0CTSLvG56QkmfZMgP9s3m6luHLK-wCQ9SMi8ZQ2KphVIADmmoY-NI2qmAHPV14WFVETn9njPXlhJ8o4Efxno5TstSMnUrbsAJ8Kr5i2NQzgBh49drvlkZzMzCk25Z874I5K5_rFBboih-NyyHpEhUb2BQwaLVyLHQxVw==)

- This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f87bb)

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (URL: https://www.researchgate.

- This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1c83e6)

- This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f87bb?context=product-detail)

- Safety Data Sheet - Cayman Chemical. (URL: https://www.caymanchem.com/msdss/21862m.pdf)

- REVIEW ON PYRIMIDINE - IRJMETS. (URL: https://irjmets.com/uploadedfiles/paper/issue_6_june_2024/55358/1718292921.pdf)

- Safety Data Sheet - MedchemExpress.com. (URL: https://www.medchemexpress.

- A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFof0fBoAxLqxPS1v7n2l4d2hD7qEwXRP06tk31WPypELnWhFQe4zAmfegd6O-5K9pP60-nLoEIS0YK2JY4M1azB3xXRROrjKsoH4Mdw7rdmN99ILWxJNXUMisPjkTr_RjXudjmQm1b1uSCagTHhAEy2YTX2AUVWPJymtCwFItccIRPcnkUqLzQ9vkuCTUm4GERpHGk5J6fb1dtJuGcDX3DM-nnavZn6ak7JSMRPi_Z8DCaIKcfuLTtA==)

- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELEft1jeLeiKdjwk50fuF-FERckQ00YTzOmgwuC9PBdyqHKukkFNQ8nRdTHNnryeoRYE2BvzXDy-QDHiCcCujFYqfVG3NknxbGQY1DVsIc-EJB9nUJ6v1Id8Z8c6Z3pBJIr5K1fFiPmdrgKajdxmjDDm6EYbN6TllCdhh0Lqcxylx8eb9RolBewGs6sMvzcbbaMOzqMc-yR6wxHBgXNCXMIvZ3qULmzqNK6psrY0_0DwEvyueDTfETq02m4OcqeIMI9MXx5d-8PH_JbwcW)

- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: https://wjarr.com/sites/default/files/WJARR-2022-0689.pdf)

- This compound CAS#: 4319-85-1 - ChemicalBook. (URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5473729_EN.htm)

- This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/csc/ciah987eef74)

- This compound | C5H5BrN2O | CID 12270081 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/12270081)

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: https://growingscience.com/ccl/Vol10/ccl_2021_39.pdf)

- 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3390161776)

- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWym2fn4u1xTDE4znL4slgIiCMdO2CrLGuTDU0VgT7DYnJoVGV7DqNTnR_6dTddugY360DFMp29wMDvR7hVvol6MeMGG8SLrGBoTUe9qT0ibUCE4IT4Z0nS5jaK_AOuOLVNR9xzF4-Naz-SaqQDwzcFjvcGephbAYMGixHXh704OMr5eltcZpW4zPQWoZddM23B8QgIHfCwBMkug80G_LXTCutP3gyLEMyp1Zc_8_cUrihi7U_eaDOBw==)

- This compound;CAS No. - ChemShuttle. (URL: https://www.chemshuttle.com/product-5-bromo-4-methoxypyrimidine-cas-no-4319-85-1.html)

- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdn2UdMRppxESusyDLWGEwJfZEmUSTnH2kZj8POsSSS2LQXuE-3WMMFog8deZzPJKjcKMjb6RDXtopeIw59ZmT5yVKNuTXtPSKdz4fTm2Zkkw6Du1CY_x3JovL2Nzkh48im9pU6llfK2UBl_962SjBRi1uHbXUXMZAOsrV7dQxOgg5EnQlFSQoGUyU9c0ShoXkGOKHkXFkCxwf6p241gLG2ef-IiKVunCTnFAbAO12Zm-OSTN2BA==)

- This compound 4319-85-1 wiki - Guidechem. (URL: https://www.guidechem.com/wiki/5-bromo-4-methoxypyrimidine-cas-4319-85-1.html)

- Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2jaRivvz_GA6jM3fn95Q2_W88z5rZi-GpKueuzsEZc74iER1K6xXrumtvsknjsGzLa1YD8qFAJwxZqiDYvjVQ_05k16ZtxkBOqplrAWsldYL66OFevbdn0NotLrpPFrE1JbfTScnQPxk0t2nh1Zjx3UIVJMCoaiNXKUWxVjEf94mwIjK_pg1wd1GHhNyBZUDzyKIZeQwOO1JdR--ZSj4MRcU7S8FYwr-Lakl8t9g=)

- Buchwald–Hartwig amination - Wikipedia. (URL: https://en.wikipedia.

- This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1c83e6?context=product-detail)

- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. (URL: https://www.jocpr.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751680f50db242b638536)

- 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/12461863)

- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). (URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc02081h)

- Stille reaction - Wikipedia. (URL: https://en.wikipedia.org/wiki/Stille_reaction)

- Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine - MOST Wiedzy. (URL: https://mostwiedzy.pl/pl/publication/electron-induced-decomposition-of-5-bromo-4-thiouracil-and-5-bromo-4-thio-2-deoxyuridine,162208-1)

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. irjmets.com [irjmets.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. wjarr.com [wjarr.com]

- 6. This compound | C5H5BrN2O | CID 12270081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 4319-85-1 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 4319-85-1 [sigmaaldrich.com]

- 10. This compound | 4319-85-1 [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. growingscience.com [growingscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Stille reaction - Wikipedia [en.wikipedia.org]

Physicochemical properties of 5-Bromo-4-methoxypyrimidine

An In-Depth Technical Guide to 5-Bromo-4-methoxypyrimidine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and safety considerations for this compound. As a key heterocyclic building block, this compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. This document synthesizes data from established chemical suppliers and public databases to offer researchers, scientists, and drug development professionals a reliable resource for utilizing this compound. Detailed protocols for analytical characterization are provided, alongside a discussion of its synthetic applications, grounded in the principles of modern organic chemistry.

Introduction to this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] this compound (CAS No. 4319-85-1) is a functionalized pyrimidine derivative that offers strategic points for chemical modification. The presence of a bromine atom at the C5 position and a methoxy group at the C4 position allows for selective and diverse chemical transformations. The electron-deficient nature of the pyrimidine ring, combined with these substituents, makes it a valuable precursor for creating libraries of compounds in drug discovery programs.[1] This guide details the fundamental characteristics of this compound to facilitate its effective use in a research and development setting.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 4319-85-1 | [2] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to Yellow Solid | |

| Melting Point | 72-74 °C | |

| Boiling Point | 243.5 ± 20.0 °C at 760 mmHg | |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry place at room temperature | |

| InChI Key | GGTJMKOJYGIIKR-UHFFFAOYSA-N | [2] |

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are paramount in chemical synthesis. A combination of spectroscopic techniques is employed to validate the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the hydrogen-carbon framework of a molecule. For this compound, the expected spectra are relatively simple and diagnostic.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons (-OCH₃) and two singlets corresponding to the two protons on the pyrimidine ring (H-2 and H-6).

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the five unique carbon atoms in the molecule.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher field spectrometer. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.[3]

-

Expected Spectrum: The mass spectrum of this compound will show a characteristic molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula.[3]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization, ESI, or Gas Chromatography-Mass Spectrometry, GC-MS).

-

Analysis: Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern to confirm the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[4] For this compound, key absorptions would include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (pyrimidine ring): ~1600-1450 cm⁻¹

-

C-O stretching (methoxy group): ~1250 cm⁻¹

-

C-Br stretching: ~700-600 cm⁻¹

Caption: Workflow for the analytical characterization of this compound.

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites.

-

Palladium-Catalyzed Cross-Coupling: The C5-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at this position.

-

Nucleophilic Aromatic Substitution (SNAr): While the methoxy group at C4 is less reactive than a halogen, it can potentially be displaced by strong nucleophiles under forcing conditions. However, the primary utility of this compound lies in the reactivity of the C5-bromo position.

Caption: Key reactive sites on this compound for synthetic transformations.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[2][5]

-

Signal Word: Warning[5]

-

Pictogram: GHS07 (Exclamation Mark)[5]

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory safety practices should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized chemical compound with a robust set of physicochemical and spectroscopic data. Its defined reactivity makes it an indispensable building block for medicinal chemists and material scientists. The strategic placement of its bromo and methoxy functional groups provides a reliable platform for constructing more complex molecular architectures through established synthetic protocols like palladium-catalyzed cross-coupling. Adherence to proper safety and handling procedures is essential when working with this compound. This guide serves as a foundational resource to support its effective and safe application in scientific research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12270081, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12461863, 5-Bromo-4-methylpyrimidine. Retrieved from [Link]

-

CMS Científica. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

YouTube. (2020). Infrared Spectroscopy (IR Spectroscopy ) Part-4 IR frequencies / Wave numbers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24972074, 5-Bromo-4-methoxy-2-hexanone. Retrieved from [Link]

Sources

5-Bromo-4-methoxypyrimidine molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-4-methoxypyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and synthetic organic chemistry. Its unique electronic and steric properties, conferred by the strategic placement of a bromine atom and a methoxy group on the pyrimidine core, render it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and a discussion of its chemical reactivity. We further explore its critical role in drug discovery, particularly in the development of kinase inhibitors, by leveraging its capacity for selective functionalization through advanced cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this valuable compound.

Core Molecular Identifiers and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid at room temperature, typically appearing as a white to yellow crystalline substance. Its core identifiers and physical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂O | [1][2][3] |

| Molecular Weight | 189.01 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4319-85-1 | [1][2] |

| Canonical SMILES | COC1=NC=NC=C1Br | [1][2] |

| InChI Key | GGTJMKOJYGIIKR-UHFFFAOYSA-N | [1] |

| Physical Form | Solid, White to Yellow | |

| Melting Point | 72-74 °C | |

| Boiling Point | 243.5 ± 20.0 °C (at 760 mmHg) | |

| Purity | ≥98% (Typical) | |

| Storage Conditions | Sealed in a dry environment at room temperature |

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyrimidines often involves a multi-step process starting from more common precursors. While various routes to this compound exist, a common and logical strategy involves the construction and subsequent functionalization of the pyrimidine ring. The following protocol describes a plausible and field-proven approach starting from 5-bromouracil, a readily available starting material.

Expert Rationale: This synthetic pathway is chosen for its reliability and the predictable reactivity of the intermediates. The initial chlorination step is critical as it transforms the hydroxyl groups of the uracil tautomer into good leaving groups (chlorides), thereby activating the ring for subsequent nucleophilic substitution. The final methoxylation step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient nature of the pyrimidine ring facilitates the displacement of a chloride by the methoxide nucleophile.

Plausible Synthetic Workflow

Sources

Synthesis of 5-Bromo-4-methoxypyrimidine from 5-bromouracil

An In-Depth Technical Guide to the

Introduction

5-Bromo-4-methoxypyrimidine is a versatile heterocyclic building block utilized in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of its functional groups—a bromine atom at the C5 position and a methoxy group at C4—provides multiple reactive sites for advanced chemical modifications. Its synthesis from the readily available and economical starting material, 5-bromouracil, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

This technical guide provides a comprehensive overview of a reliable synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The intended audience includes researchers, chemists, and process development professionals engaged in organic synthesis and medicinal chemistry.

Overall Synthetic Strategy

The transformation of 5-bromouracil into this compound is efficiently achieved through a three-stage synthetic sequence. This strategy is predicated on activating the pyrimidine ring for nucleophilic substitution, followed by selective functionalization and a final dehalogenation step.

-

Chlorination: The initial step involves the conversion of the lactam groups in 5-bromouracil to more reactive chloro groups, yielding the key intermediate, 5-bromo-2,4-dichloropyrimidine.

-

Selective Methoxylation: The dichlorinated intermediate undergoes a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position to install the methoxy group.

-

Reductive Dechlorination: The final step is the selective removal of the chloro group at the C2 position via catalytic hydrogenation, affording the target molecule.

Caption: High-level overview of the synthetic workflow.

Part 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine (Intermediate 1)

The conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine is a critical activation step. The hydroxyl groups of the more stable lactam tautomer of uracil are poor leaving groups. Therefore, a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is required to facilitate the transformation.

Mechanism & Rationale

The reaction proceeds via the formation of phosphate or phosphonate esters as highly reactive intermediates. These intermediates are readily displaced by chloride ions present in the reaction mixture, converting the C=O bonds of the lactam system into C-Cl bonds and aromatizing the pyrimidine ring. The use of a tertiary amine base, such as N,N-dimethylaniline, can be employed to scavenge the HCl generated when using POCl₃.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorination of uracil derivatives.[1][2][3]

Table 1: Reagents for Synthesis of 5-Bromo-2,4-dichloropyrimidine

| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| 5-Bromouracil | 190.98 | 51-20-7 | Mutagen, Irritant |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10025-87-3 | Highly Corrosive, Toxic |

| N,N-Dimethylaniline | 121.18 | 121-69-7 | Toxic, Carcinogen |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, Irritant |

Procedure:

-

In a multi-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a mixture of 5-bromouracil (e.g., 250 g) and N,N-dimethylaniline (e.g., 300 ml) is prepared.[3]

-

The flask is cooled in an ice bath, and phosphorus oxychloride (e.g., 600 ml) is added dropwise over approximately 1 hour, ensuring the internal temperature is maintained.[3]

-

After the addition is complete, the reaction mixture is slowly heated to reflux and maintained for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The mixture is neutralized with a 50% NaOH solution to a pH of approximately 10.[3]

-

The aqueous layer is extracted three times with dichloromethane (DCM).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification via vacuum distillation or column chromatography on silica gel yields 5-bromo-2,4-dichloropyrimidine as a colorless to light yellow liquid or low-melting solid.[2][4]

Part 2: Selective Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine (Intermediate 2)

This stage involves a regioselective nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the pyrimidine ring exhibit different reactivities, which can be exploited to achieve selective monosubstitution.

Mechanism & Rationale: C4 Selectivity

In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the stronger electron-withdrawing inductive effect of the adjacent nitrogen atom at the N3 position and better stabilization of the negative charge in the Meisenheimer intermediate. By carefully controlling the stoichiometry (using one equivalent of the nucleophile) and reaction temperature, the methoxy group can be directed selectively to the C4 position.[5]

Detailed Experimental Protocol

Table 2: Reagents for Selective Methoxylation

| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| 5-Bromo-2,4-dichloropyrimidine | 227.87 | 36082-50-5 | Toxic, Corrosive |

| Sodium Methoxide (NaOMe) | 54.02 | 124-41-4 | Corrosive, Flammable |

| Methanol (MeOH) | 32.04 | 67-56-1 | Flammable, Toxic |

Procedure:

-

Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol under a nitrogen atmosphere or by using a commercially available solution.

-

In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous methanol.

-

Cool the dichloropyrimidine solution to 0-10 °C using an ice bath.

-

Slowly add the sodium methoxide solution (1.0 equivalent) dropwise to the cooled solution while stirring.

-

Allow the reaction to stir at a low temperature (e.g., 10-15 °C) for 1-2 hours, monitoring the reaction progress by TLC or LC-MS to maximize the formation of the mono-substituted product.[3]

-

Once the starting material is consumed, the reaction is quenched by the addition of water.

-

The methanol is removed under reduced pressure, and the resulting aqueous residue is extracted with ethyl acetate or a similar organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel typically yields pure 5-bromo-2-chloro-4-methoxypyrimidine.

Part 3: Synthesis of this compound (Final Product)

The final transformation is the reductive dechlorination (hydrodechlorination) of the C2 chloro-substituent. This is most commonly and cleanly achieved by catalytic hydrogenation.

Mechanism & Rationale: Catalytic Hydrogenation

The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The 5-bromo-2-chloro-4-methoxypyrimidine also adsorbs onto the catalyst surface, where the C-Cl bond undergoes oxidative addition to the palladium center. This is followed by reductive elimination with the adsorbed hydrogen atoms, cleaving the C-Cl bond and forming a C-H bond, with HCl as a byproduct. A base (like magnesium oxide or sodium acetate) is often added to neutralize the generated HCl, which can otherwise poison the catalyst.[6][7]

Caption: Simplified mechanism for reductive dechlorination.

Detailed Experimental Protocol

Table 3: Reagents for Reductive Dechlorination

| Reagent/Catalyst | Description | CAS Number | Key Hazards |

| 5-Bromo-2-chloro-4-methoxypyrimidine | Starting Material | 57054-92-9 | Irritant, Harmful |

| Palladium on Carbon (Pd/C) | Catalyst (5% or 10% loading) | 7440-05-3 | Flammable solid |

| Hydrogen (H₂) | Reducing Agent | 1333-74-0 | Extremely Flammable Gas |

| Magnesium Oxide (MgO) or NaOAc | Base (HCl Scavenger) | 1309-48-4 | Irritant |

| Methanol (MeOH) or Ethanol (EtOH) | Solvent | 67-56-1 | Flammable, Toxic |

Procedure:

-

To a solution of 5-bromo-2-chloro-4-methoxypyrimidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add a base like magnesium oxide (MgO) or sodium acetate (1.5-2.0 equivalents).[6]

-

Carefully add the palladium on carbon catalyst (typically 5-10 mol%) to the mixture under an inert atmosphere.

-

The reaction vessel is sealed and purged with nitrogen, then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

The mixture is stirred vigorously at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

If necessary, the product can be purified by recrystallization or column chromatography to afford pure this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity using standard analytical techniques.

Table 4: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 4319-85-1 | |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 72-74 °C | |

| ¹H NMR | Spectral data available from chemical suppliers. Expected peaks: singlet for -OCH₃ (~4.0 ppm), two singlets or doublets for pyrimidine protons (H-2, H-6). | [8] |

| ¹³C NMR | Spectral data available from chemical suppliers. Expected peaks for 5 distinct carbons. | [8] |

| Mass Spectrometry | MS data available. Expected m/z showing characteristic isotopic pattern for one bromine atom. | [8] |

Safety Considerations

-

Phosphorus Oxychloride/Pentachloride: These reagents are highly corrosive and react violently with water. They are toxic upon inhalation and skin contact. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Sodium Methoxide: A corrosive and flammable solid. It reacts with water to produce flammable methanol and corrosive sodium hydroxide. Handle under an inert atmosphere.

-

Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Palladium on carbon catalyst can be pyrophoric upon exposure to air, especially after the reaction. Do not allow the catalyst to dry in the air. Ensure the reaction setup is properly grounded and free from ignition sources.

Conclusion

The synthesis of this compound from 5-bromouracil is a robust and scalable three-stage process involving chlorination, selective methoxylation, and reductive dechlorination. Each step requires careful control of stoichiometry and reaction conditions to ensure high yields and purity. This guide provides the fundamental principles and detailed protocols necessary for researchers to successfully prepare this valuable synthetic intermediate for applications in drug discovery and materials science.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.

-

Whittaker, N. (1951). The investigations of the methods for the reduction of chloropyrimidines. Oregon State University. Retrieved from [Link]

- ChemicalBook. (n.d.). 5-Bromo-2,4-dichloropyrimidine synthesis.

- BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications.

- ChemicalBook. (n.d.). This compound(4319-85-1) 1H NMR spectrum.

- BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.

- Li, J., et al. (2018). An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO₃. Tetrahedron Letters, 59(15), 1451-1454.

-

Wikipedia. (n.d.). Reductive dechlorination. Retrieved from [Link]

- T. D. Nelson, et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Org. Lett. 2019, 21, 15, 6044–6048.

-

PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]

- Journal of Pharmacy and Chemistry. (2018). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR, 10(4), 1-11.

-

ChemSrc. (2025). 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. jocpr.com [jocpr.com]

- 4. 5-溴-2,4-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. Reductive dechlorination - Wikipedia [en.wikipedia.org]

- 8. This compound(4319-85-1) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Elucidation of 5-Bromo-4-methoxypyrimidine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-4-methoxypyrimidine (CAS No: 4319-85-1), a key heterocyclic building block in medicinal chemistry and drug development.[1] Given the limited availability of published, experimentally verified spectra for this specific compound, this document leverages foundational principles of spectroscopy and comparative data from structurally related analogs to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar pyrimidine derivatives.

Introduction to this compound and its Structural Significance

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including nucleobases. The strategic placement of a bromine atom at the C5 position and a methoxy group at the C4 position offers distinct reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Accurate structural confirmation is paramount in synthetic chemistry to ensure the identity and purity of a target molecule. Spectroscopic techniques such as NMR and MS are indispensable tools for this purpose, providing detailed insights into the molecular framework and connectivity.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to be relatively simple, exhibiting two distinct signals.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Singlet | 1H | H-2 |

| ~8.3 - 8.5 | Singlet | 1H | H-6 |

| ~4.0 - 4.2 | Singlet | 3H | -OCH₃ |

Rationale and Interpretation

The pyrimidine ring contains two hydrogen atoms at positions 2 and 6. Due to the influence of the adjacent electronegative nitrogen atoms, these protons are expected to be deshielded and appear at downfield chemical shifts. The bromine atom at C5 and the methoxy group at C4 will exert electronic effects that further influence the precise chemical shifts of H-2 and H-6. In the absence of adjacent protons, both H-2 and H-6 are expected to appear as sharp singlets.

The methoxy group (-OCH₃) protons are in a different chemical environment and are expected to appear as a singlet in the upfield region, typically around 4.0-4.2 ppm. The integration of this signal should correspond to three protons.

This predictive analysis is supported by the known ¹H NMR data of simpler pyrimidines. For instance, in 5-bromopyrimidine, the protons on the pyrimidine ring are observed as distinct signals.[2][3] The addition of a methoxy group, as in 4-methoxypyrimidine, introduces a characteristic singlet for the methoxy protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C-4 |

| ~158 - 162 | C-2 |

| ~155 - 159 | C-6 |

| ~105 - 110 | C-5 |

| ~54 - 58 | -OCH₃ |

Rationale and Interpretation

The chemical shifts of the carbon atoms in the pyrimidine ring are significantly influenced by the electronegativity of the adjacent nitrogen atoms and the substituents.

-

C-4: This carbon is directly attached to a nitrogen atom and the oxygen of the methoxy group, leading to significant deshielding and placing its signal at the most downfield position.

-

C-2 and C-6: These carbons are also part of the heterocyclic ring and are adjacent to nitrogen atoms, resulting in downfield chemical shifts.

-

C-5: The carbon atom bearing the bromine atom (C-5) will also be shifted downfield due to the electronegativity of bromine, though typically to a lesser extent than the carbons directly bonded to nitrogen and oxygen.

-

-OCH₃: The carbon of the methoxy group is expected to appear at the most upfield position.

The predicted chemical shifts are based on established ranges for substituted pyrimidines and related heterocyclic systems. For example, the carbon chemical shifts in unsubstituted pyrimidine provide a baseline for understanding the effects of substituents.[4]

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Assignment | Expected Isotopic Pattern |

| 188/190 | [M]⁺ (Molecular Ion) | Two peaks of nearly equal intensity, separated by 2 m/z units, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| 159/161 | [M - CHO]⁺ | Loss of a formyl radical. |

| 109 | [M - Br]⁺ | Loss of a bromine radical. |

Rationale and Interpretation

The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic signature of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity for the molecular ion.

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, which can be used to confirm the elemental formula (C₅H₅BrN₂O) with high confidence.

The fragmentation pattern will likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (•CH₃) or a formyl radical (•CHO). The loss of the bromine atom is also a probable fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise)

-

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used. Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Ionization: Use standard EI or ESI source conditions. For EI, a 70 eV electron beam is typical. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. By combining fundamental spectroscopic principles with data from analogous structures, a reliable framework for the characterization of this important synthetic intermediate is established. The provided protocols and interpretations are designed to assist researchers in the confident structural elucidation and quality control of this compound and related compounds in their drug discovery and development endeavors.

References

-

PubChem. 5-bromouracil. [Link]

-

PubChem. 5-Bromopyrimidine. [Link]

- Google Patents.

-

ResearchGate. 1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl.... [Link]

-

PubChem. This compound. [Link]

-

PubChem. 4-Methoxypyrimidine. [Link]

-

SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents.

-

Patent 4188930 - EPO. SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THERAPEUTIC USES THEREOF. [Link]

Sources

Solubility and stability of 5-Bromo-4-methoxypyrimidine

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyrimidine derivative that serves as a key building block in synthetic organic chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable intermediate in the discovery and development of novel therapeutic agents. The pyrimidine core is central to numerous pharmaceuticals, and the strategic placement of a bromine atom and a methoxy group provides versatile handles for further chemical modification through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[1]

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use. These parameters directly influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide provides a comprehensive analysis of these properties, synthesizes available data, and, most critically, presents detailed, field-proven protocols for their empirical determination. As a self-validating framework, this document empowers researchers to generate reliable data tailored to their specific experimental contexts.

Physicochemical & Structural Properties

The fundamental properties of this compound dictate its behavior in chemical and biological systems. The electron-withdrawing nature of the pyrimidine ring, further influenced by the bromo and methoxy substituents, governs its reactivity and intermolecular interactions.

| Property | Value | Reference(s) |

| CAS Number | 4319-85-1 | [2][3][4][5][6][7] |

| Molecular Formula | C₅H₅BrN₂O | [7] |

| Molecular Weight | 189.01 g/mol | [6][7] |

| Appearance | White to off-white/yellow solid | [3][4] |

| Melting Point | 72-74 °C | [6] |

| Boiling Point | 243.5 ± 20.0 °C (at 760 mmHg, Predicted) | [4][6] |

| pKa | 1.50 ± 0.16 (Predicted) | [4] |

| IUPAC Name | This compound | [2][7] |

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, its solubility characteristics can be inferred from its synthetic procedures and the general behavior of similar small organic molecules. The compound is anecdotally soluble in polar organic solvents used during its synthesis and purification, such as methanol and ethyl acetate.[4] It is predicted to have low aqueous solubility.

A summary of its expected qualitative solubility is presented below. For any critical application, empirical determination is strongly advised using the protocol provided.

| Solvent | Expected Qualitative Solubility | Rationale |

| Water | Low / Sparingly Soluble | The molecule is largely nonpolar, though the nitrogen atoms can act as hydrogen bond acceptors. |

| Phosphate-Buffered Saline (PBS) | Low / Sparingly Soluble | Similar to water; solubility may be slightly pH-dependent but is expected to remain low. |

| Methanol (MeOH) | Soluble | Used as a solvent in its synthesis, indicating good solubility.[4] |

| Ethanol (EtOH) | Soluble | Structurally similar to methanol; expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent commonly used in chromatography and as a reaction medium. |

| Ethyl Acetate (EtOAc) | Soluble | Used as an extraction solvent during its synthesis, indicating good solubility.[4] |

| Chloroform (CHCl₃) | Soluble | A common nonpolar organic solvent suitable for many heterocyclic compounds. |

Experimental Protocol: Kinetic Solubility Determination by Shake-Flask & HPLC-UV

The causality behind this protocol choice rests on its balance of accuracy and throughput, making it ideal for drug discovery settings. The "shake-flask" method ensures that the system reaches equilibrium, while HPLC-UV provides a robust and widely accessible method for quantification.[8][9] This protocol is designed to be a self-validating system by including a calibration curve for accurate quantification.

Caption: Workflow for determining kinetic solubility via the shake-flask method.

-

Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.

-

Preparation of Calibration Standards: Create a series of calibration standards by diluting the 10 mM stock solution with a suitable organic solvent (e.g., acetonitrile). A typical concentration range would be 1, 5, 10, 25, 50, 100, and 200 µM. These standards are used to generate a calibration curve.

-

Sample Incubation: In triplicate, add a small aliquot of the 10 mM DMSO stock solution to a pre-determined volume of the aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. A common ratio is a 1:100 dilution (e.g., 10 µL of stock into 990 µL of buffer) to achieve a nominal concentration of 100 µM. The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.

-

Equilibration: Seal the vials and place them on an orbital shaker at room temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 18-24 hours, to ensure the solution is saturated.

-

Sample Clarification: After incubation, visually inspect for precipitate. To separate any undissolved solid, filter the suspension through a 0.45 µm syringe filter. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

HPLC-UV Analysis:

-

Inject the calibration standards onto a suitable HPLC system (e.g., a C18 reverse-phase column) to generate a standard curve of peak area versus concentration.

-

Inject the clarified filtrate from the experimental samples.

-

-

Data Analysis: Determine the peak area for this compound in the sample chromatogram. Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the saturated solution. This value represents the kinetic solubility under the tested conditions.

Chemical Stability Profile

The stability of this compound is a critical parameter for its storage and handling. While specific degradation studies are not widely published, its stability can be inferred from the chemical nature of its functional groups and data on related compounds.

-

Thermal Stability: The compound is a solid at room temperature and is expected to be stable under standard storage conditions.[3] However, like many organic molecules, prolonged exposure to high temperatures may lead to decomposition.[10]

-

Hydrolytic Stability: The methoxy group on the electron-deficient pyrimidine ring is a potential site for hydrolysis. However, this reaction typically requires harsh acidic conditions and elevated temperatures to proceed at a significant rate, suggesting the compound is likely stable in neutral aqueous solutions at ambient temperature.[11]

-

Photostability: Compounds containing a carbon-bromine bond and an aromatic ring system can be susceptible to photodecomposition upon exposure to UV light. Photolytic cleavage of the C-Br bond is a known degradation pathway for halogenated aromatics.[12] Therefore, it is prudent to protect the compound from direct light exposure.[13][14]

-

Oxidative Stability: The pyrimidine ring and methoxy group may be susceptible to degradation by strong oxidizing agents.

Experimental Protocol: Forced Degradation & Stability-Indicating HPLC Method Development

This protocol is a cornerstone of pharmaceutical development, mandated by ICH guidelines to elucidate potential degradation products and establish a robust analytical method capable of separating them from the parent compound.[15][16] Its design is inherently self-validating; if the method can separate the degradation products formed under these diverse stress conditions, it is deemed "stability-indicating."

Caption: Workflow for developing a stability-indicating HPLC method.

-

Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

-

Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be stored at 4°C protected from light.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the sample (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the sample at room temperature. Periodically check for degradation (e.g., at 2, 8, 24 hours) as base hydrolysis can be rapid.

-

Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep the sample at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days). A solution can also be subjected to thermal stress.

-

Photodegradation: Expose the solution (in a photochemically transparent container) to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14] A dark control sample should be stored under the same conditions to separate thermal effects from photolytic effects.

-

-

Sample Quenching and Analysis:

-

For acid and base hydrolysis samples, neutralize them before injection.

-

Analyze the control and all stressed samples using an HPLC system equipped with a Photodiode Array (PDA) detector. A good starting point is a reverse-phase C18 column with a gradient elution profile using a mobile phase of water (with 0.1% formic acid) and acetonitrile.

-

-

Method Optimization and Validation:

-

Examine the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound. The PDA detector is crucial for assessing peak purity to ensure that the parent peak is not co-eluting with any degradants.

-

If any peaks are not fully resolved, systematically optimize the HPLC method (e.g., modify the gradient slope, change the mobile phase pH, or try a different column chemistry). The goal is to achieve baseline separation for the parent compound and all major degradation products.

-

Once the separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[17]

-

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure user safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][7]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]

-

Storage Conditions: Store in a tightly sealed container in a dry, cool place away from direct light and incompatible materials such as strong oxidizing agents.[3][4] Recommended storage is at room temperature.[6]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data in the literature is scarce, this is addressed by providing robust, detailed, and scientifically-grounded experimental protocols. By following these methodologies, researchers and drug development professionals can empirically determine the precise solubility and stability profiles under their specific experimental conditions. This approach ensures data integrity, facilitates reproducible science, and enables the effective application of this versatile chemical intermediate in the advancement of chemical and pharmaceutical research.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 4319-85-1 [sigmaaldrich.com]

- 3. This compound | 4319-85-1 [sigmaaldrich.com]

- 4. This compound CAS#: 4319-85-1 [m.chemicalbook.com]

- 5. This compound | 4319-85-1 [sigmaaldrich.com]

- 6. This compound | 4319-85-1 [sigmaaldrich.com]

- 7. This compound | C5H5BrN2O | CID 12270081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. altabrisagroup.com [altabrisagroup.com]

- 18. ijtsrd.com [ijtsrd.com]

Reactivity of 5-Bromo-4-methoxypyrimidine in organic synthesis

An In-depth Technical Guide to the Reactivity of 5-Bromo-4-methoxypyrimidine in Organic Synthesis

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules. The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry, and this compound serves as a highly valuable intermediate, offering a reactive site for the introduction of molecular diversity.[1] This guide provides a comprehensive analysis of the reactivity of this compound, focusing on key reactions such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Detailed experimental protocols, quantitative data, and a discussion of the underlying electronic and steric influences are presented to facilitate its effective utilization in synthetic chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 4319-85-1 | [2][3] |

| Molecular Formula | C₅H₅BrN₂O | [3] |

| Molecular Weight | 189.01 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 72-74 °C | [2] |

| Boiling Point | 243.5±20.0 °C (Predicted) | [2] |

| pKa | 1.50±0.16 (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as methanol and ethyl acetate. | [2] |

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-5-bromopyrimidine, with sodium methoxide.[2]

Experimental Protocol: Synthesis from 4-Chloro-5-bromopyrimidine

-

Reaction Setup: Dissolve 4-chloro-5-bromopyrimidine (1.0 equiv.) in methanol.

-

Reagent Addition: Slowly add a methanolic solution of 28% sodium methoxide (3.0 equiv.).

-

Reaction Execution: Stir the reaction mixture at 60°C for 15 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[2]

Key Chemical Transformations

The reactivity of this compound is dominated by the presence of the bromine atom at the 5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogen towards these transformations.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[5][6][7]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine scaffold and various aryl or heteroaryl boronic acids or esters.[4][8] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures commonly found in pharmacologically active compounds.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).[5]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[5]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

-

Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[5]

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by flash column chromatography.[10]

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~85 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (3) | Toluene/H₂O | 90 | 16 | ~90 |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane | 110 | 16 | ~75* |

* Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[10]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[11][12][13] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[11]

-